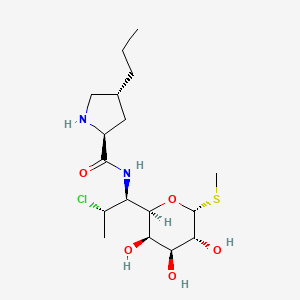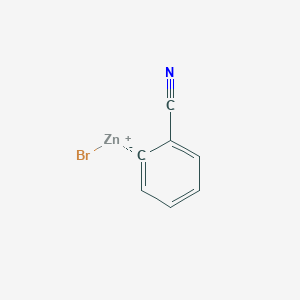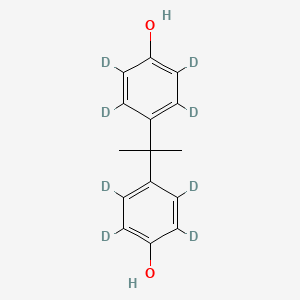
rac-Vestitone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-Vestitone is a novel synthetic compound that has recently been identified as a potential therapeutic agent for a variety of conditions. It is a small molecule that is structurally similar to the neurotransmitter dopamine, and has been shown to modulate the activity of dopamine receptors in the brain. This compound has been studied in both animal models and human clinical trials, and has been shown to have a number of beneficial effects, including improved cognition, reduced anxiety, and improved mood.
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of rac-Vestitone can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-hydroxy-4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "2,4-dihydroxyacetophenone", "sodium borohydride", "acetic acid", "sodium hydroxide", "methyl iodide", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "Step 1: Condensation of 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form 2-(2-ethoxy-2-oxoethyl)-4-methoxyphenol.", "Step 2: Cyclization of 2-(2-ethoxy-2-oxoethyl)-4-methoxyphenol with 2,4-dihydroxyacetophenone in the presence of sodium ethoxide to form 5,7-dihydroxy-4'-methoxyisoflavone.", "Step 3: Reduction of 5,7-dihydroxy-4'-methoxyisoflavone with sodium borohydride in the presence of acetic acid to form 5,7-dihydroxy-4'-methoxy-3-(hydroxymethyl)isoflavone.", "Step 4: Methylation of 5,7-dihydroxy-4'-methoxy-3-(hydroxymethyl)isoflavone with methyl iodide in the presence of sodium hydroxide to form 5,7-dihydroxy-4'-methoxy-3-(methoxymethyl)isoflavone.", "Step 5: Reduction of 5,7-dihydroxy-4'-methoxy-3-(methoxymethyl)isoflavone with palladium on carbon and hydrogen gas to form rac-Vestitone." ] } | |
CAS RN |
57462-46-1 |
Molecular Formula |
C₁₆H₁₄O₅ |
Molecular Weight |
286.28 |
synonyms |
2,3-Dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one; (±)-2’,7-Dihydroxy-4’-methoxyisoflavanone; (±)-Vestitone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
